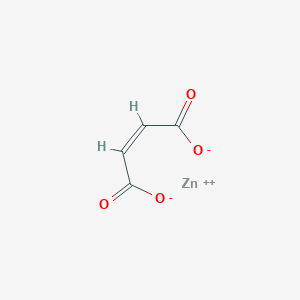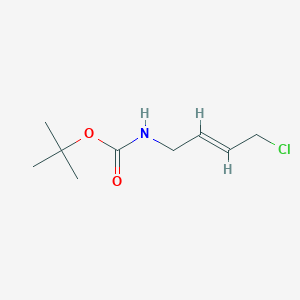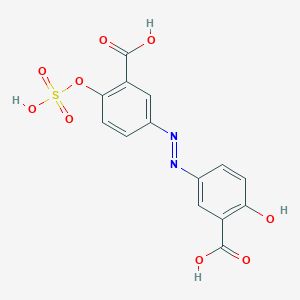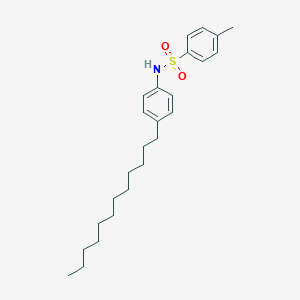
2-Hydroxy-5-(trifluoromethyl)nicotinonitrile
Overview
Description
2-Hydroxy-5-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2O and a molecular weight of 188.11 . It is an off-white solid and is used as a building block in various chemical syntheses .
Molecular Structure Analysis
The InChI code for 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile is 1S/C7H3F3N2O/c8-7(9,10)5-1-4(2-11)6(13)12-3-5/h1,3H,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
2-Hydroxy-5-(trifluoromethyl)nicotinonitrile is an off-white solid . Its molecular formula is C7H3F3N2O and it has a molecular weight of 188.11 . More specific physical and chemical properties, such as melting point, boiling point, and density, were not found in the search results.Scientific Research Applications
Synthesis and Antiprotozoal Activity : A study focused on the synthesis and antiprotozoal activity of aza-analogues of furamidine, where derivatives of nicotinonitrile, including 6-[5-(4-cyanophenyl)furan-2-yl]nicotinonitrile, were synthesized and evaluated for activity against Trypanosoma and Plasmodium falciparum. Some compounds demonstrated curative effects in a mouse model for Trypanosoma (Ismail et al., 2003).
Antibacterial and Anticancer Screening : Research on coumarin derivatives, including 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile, found these compounds to possess significant antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities, particularly against colon and hepatocellular carcinoma cell lines (Al-Hazmy et al., 2022).
Synthesis and Photophysical Studies : A study on the synthesis, spectroscopic, crystal structure, DFT, and photophysical studies of a nicotinonitrile derivative, specifically 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, highlighted its potential as a blue light-emitting material (Ahipa et al., 2014).
Inhibition of SIRT1 : Research on the synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives identified potential inhibitors of SIRT1, a protein implicated in various biological processes. Some synthesized compounds showed promising in vitro inhibitory potential (Challa et al., 2021).
Corrosion Inhibition : A study on the corrosion inhibition effect of nicotinonitriles, including 2-amino-6-phenyl-4-(p-tolyl)nicotinonitriles, found them effective in inhibiting corrosion of mild steel in hydrochloric acid solutions. These compounds were observed to adsorb on the metal surface, increasing its resistance to corrosion (Singh et al., 2016).
Dye-Sensitized Solar Cells (DSSC) Study : In a study focused on the photovoltaic performance of dye-sensitized solar cells, a derivative of nicotinonitrile, 2-methoxy-4,6-bis(4-(4-nitrostyryl)phenyl)nicotinonitrile, was synthesized and utilized as a co-sensitizer dye. It demonstrated improved efficiency compared to standard dyes used in DSSCs (Hemavathi et al., 2019).
Safety and Hazards
While specific safety and hazard information for 2-Hydroxy-5-(trifluoromethyl)nicotinonitrile was not found in the search results, it is generally important to handle all chemical compounds with care. Proper protective equipment should be used and safety data sheets should be consulted when handling this compound .
properties
IUPAC Name |
2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c8-7(9,10)5-1-4(2-11)6(13)12-3-5/h1,3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWJQHAEFHSMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564547 | |
| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-5-(trifluoromethyl)nicotinonitrile | |
CAS RN |
124432-69-5 | |
| Record name | 1,2-Dihydro-2-oxo-5-(trifluoromethyl)-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124432-69-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-5-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-amino-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B52644.png)
![4-{4-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl}butanoic acid benzenesulfonate](/img/structure/B52646.png)


